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molecular formula C16H14O B8553131 6-(4-Methylphenyl)-1-indanone

6-(4-Methylphenyl)-1-indanone

Cat. No. B8553131
M. Wt: 222.28 g/mol
InChI Key: VLKAYDIJRRSTQM-UHFFFAOYSA-N
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Patent
US06172061B2

Procedure details

Under argon atmosphere, a mixture of 6-(trifluoromethanesulfoxy)-1-indanone (11. 5 g), 4-methylphenyl borate (6.69 g), potassium carbonate (11.3 g), toluene (400 ml), ethanol (40 ml) and water (40 ml) was stirred at room temperature for 30 minutes, and to the mixture was added tetrakis(triphenylphosphine)palladium (1.42 g). The mixture was refluxed for 17 hours and cooled to room temperature. The organic layer was separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/toluene=1/10) and recrystallized from ethyl acetate-hexane to give 6-(4-methylphenyl)-1-indanone (5.20 g) as pale brown crystals.
[Compound]
Name
6-(trifluoromethanesulfoxy)-1-indanone
Quantity
5 g
Type
reactant
Reaction Step One
Name
4-methylphenyl borate
Quantity
6.69 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
B([O-])([O-])O[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[C:18]1([CH3:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[CH2:25]([OH:27])[CH3:26]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH3:24][C:18]1[CH:23]=[CH:22][C:21]([C:3]2[CH:8]=[C:7]3[C:6]([CH2:9][CH2:26][C:25]3=[O:27])=[CH:5][CH:4]=2)=[CH:20][CH:19]=1 |f:1.2.3,^1:31,33,52,71|

Inputs

Step One
Name
6-(trifluoromethanesulfoxy)-1-indanone
Quantity
5 g
Type
reactant
Smiles
Name
4-methylphenyl borate
Quantity
6.69 g
Type
reactant
Smiles
B(OC1=CC=C(C=C1)C)([O-])[O-]
Name
Quantity
11.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.42 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated
CUSTOM
Type
CUSTOM
Details
purified with column chromatography (ethyl acetate/toluene=1/10)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC=C2CCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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